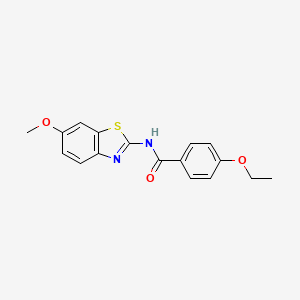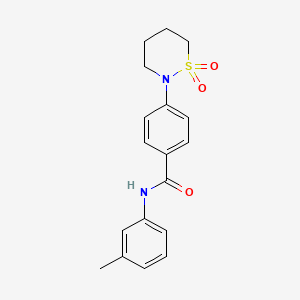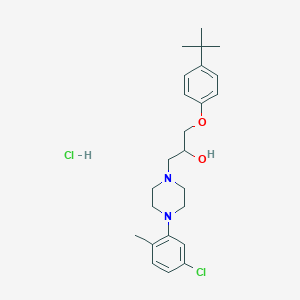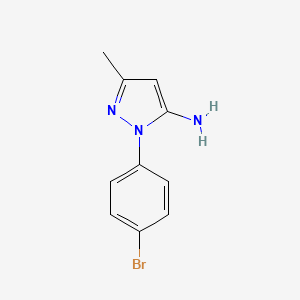
3-羟基-N-甲基-3-(噻吩-2-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is an organic compound that features a thiophene ring, a hydroxy group, and an amide group
科学研究应用
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is primarily used as an intermediate in the synthesis of (S)-duloxetine, a drug used to treat depressive disorders, anxiety, and chronic pain conditions . The compound’s high enantioselectivity makes it valuable in pharmaceutical research and development.
作用机制
Target of Action
The primary target of 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is the serotonin and norepinephrine reuptake . These are neurotransmitters that play a crucial role in mood regulation and pain perception .
Mode of Action
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting their reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain perception .
Biochemical Pathways
The compound is involved in the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it affects these pathways and their downstream effects, which include mood regulation and pain perception .
生化分析
Biochemical Properties
The compound 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide has been reported to be involved in the bioreduction process of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA) . This process is catalyzed by whole cells of Rhodotorula glutinis .
Cellular Effects
The bioreduction process involving 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity . This suggests that the compound may have significant effects on cellular processes, particularly those involving enzymatic reactions.
Molecular Mechanism
It is known to be involved in the bioreduction of MOTPA to MHTPA . This process could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The bioreduction process involving this compound is known to be robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity .
Metabolic Pathways
It is known to be involved in the bioreduction of MOTPA to MHTPA , which suggests that it may interact with certain enzymes or cofactors.
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide. This reaction can be carried out using whole cells of Rhodotorula glutinis, which reduce the ketone group to a hydroxy group with high enantioselectivity . The reaction conditions typically involve a substrate concentration of 30 g/L and a reaction time of 48 hours at a controlled temperature .
Industrial Production Methods
Industrial production of this compound can leverage the same bioreduction process due to its high efficiency and selectivity. The use of biocatalysts like Rhodotorula glutinis is advantageous as it minimizes the risk of metal contamination and achieves high enantiomeric excess .
化学反应分析
Types of Reactions
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide primarily undergoes reduction reactions. For instance, it can be further reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide using reagents like borane or lithium aluminium hydride without loss of enantiopurity .
Common Reagents and Conditions
Borane: Used for reduction reactions.
Lithium Aluminium Hydride: Another reducing agent used for further reduction of the compound.
Major Products
The major product formed from the reduction of 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which is an intermediate in the synthesis of the antidepressant drug duloxetine .
相似化合物的比较
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: The precursor to 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide.
(S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide: The reduced form and an intermediate in duloxetine synthesis.
Uniqueness
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is unique due to its high enantioselectivity and its role as a key intermediate in the production of duloxetine. Its efficient bioreduction process and minimal risk of contamination make it a valuable compound in pharmaceutical manufacturing .
属性
IUPAC Name |
3-hydroxy-N-methyl-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-8(11)5-6(10)7-3-2-4-12-7/h2-4,6,10H,5H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJGVSCWJUOKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)




![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)

![N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2376171.png)
